6-Bromobenzo[b]thiophene-5-carbaldehyde
Description
6-Bromobenzo[b]thiophene-5-carbaldehyde is a halogenated heterocyclic aldehyde that belongs to the broader class of benzo[b]thiophene derivatives. Its growing presence in scientific literature stems from its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. The strategic placement of the bromo and carbaldehyde functionalities on the benzo[b]thiophene scaffold provides a platform for a wide array of chemical transformations.
Benzo[b]thiophene, an aromatic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. This core structure is amenable to various substitution patterns on both the benzene and thiophene rings, leading to a vast library of derivatives with diverse properties and applications. The chemistry of benzo[b]thiophenes is rich and has been extensively studied, with a focus on electrophilic substitution, metallation, and functional group interconversion. This compound is one such derivative, where the substitution pattern is key to its specific reactivity and potential applications.
The benzo[b]thiophene scaffold is considered a "privileged structure" in drug discovery, as its core is found in numerous compounds exhibiting a wide range of biological activities. nih.govresearchgate.net These activities include anti-cancer, anti-microbial, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, and anti-convulsant properties. nih.govijpsjournal.com Marketed drugs such as Raloxifene (B1678788) (for osteoporosis), Zileuton (for asthma), and Sertaconazole (an antifungal agent) contain the benzo[b]thiophene moiety, underscoring its therapeutic importance. ijpsjournal.com In organic synthesis, benzo[b]thiophenes serve as important intermediates for the construction of complex heterocyclic systems and conjugated materials.
The specific placement of the bromine atom at the 6-position and the aldehyde group at the 5-position of the benzo[b]thiophene core is a deliberate choice in research design, aimed at maximizing the synthetic utility of the molecule.
The bromine atom at position 6 serves as a versatile synthetic handle. Brominated organic compounds are crucial intermediates in a multitude of organic transformations. nih.gov They are particularly valuable in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This allows for the introduction of a wide variety of substituents at this position, enabling the systematic exploration of structure-activity relationships in medicinal chemistry and the fine-tuning of electronic properties in materials science.
The aldehyde group at position 5 is another key functional group that imparts significant synthetic potential. Aldehydes are highly reactive and can participate in a wide range of chemical reactions, including nucleophilic additions, reductions to alcohols, oxidations to carboxylic acids, and condensations to form imines, oximes, and hydrazones. nih.govresearchgate.net This reactivity makes the aldehyde group a gateway for the elaboration of the benzo[b]thiophene scaffold into more complex and functionally diverse molecules. For instance, the combination of the benzo[b]thiophene nucleus with an acylhydrazone functional group has been explored for the development of new antimicrobial agents. nih.gov
The juxtaposition of these two functional groups on the benzo[b]thiophene framework in this compound creates a molecule with orthogonal reactivity, allowing for selective transformations at either site. This makes it a highly valuable intermediate for the synthesis of complex, polyfunctionalized benzo[b]thiophene derivatives.
Data on Related Benzo[b]thiophene Derivatives
Due to the limited availability of specific experimental data for this compound in the public domain, the following table presents data for closely related isomers to provide a comparative context.
| Property | 6-Bromobenzo[b]thiophene (B96252) | 6-Bromo-benzo[b]thiophene-2-carbaldehyde | 6-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester |
| CAS Number | 17347-32-9 | 19075-45-7 | 360576-01-8 |
| Molecular Formula | C₈H₅BrS | C₉H₅BrOS | C₁₀H₇BrO₂S |
| Molecular Weight | 213.09 g/mol | 241.10 g/mol | 271.13 g/mol |
| Melting Point | 56-60 °C | Not available | Not available |
| Form | Solid | Not available | Not available |
Data sourced from various chemical suppliers and databases. jk-sci.comapolloscientific.co.uknih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-benzothiophene-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOFDUOBZPDQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC(=C(C=C21)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Retrosynthetic Analysis of 6-Bromobenzo[b]thiophene-5-carbaldehyde
A logical retrosynthetic analysis of this compound begins with the disconnection of the formyl group. This primary disconnection points to 6-bromobenzo[b]thiophene (B96252) as the immediate precursor. The introduction of the aldehyde function at the C-5 position can be envisioned through two main pathways: the direct, regioselective formylation of the pre-formed 6-bromobenzo[b]thiophene ring system, or the transformation of a pre-existing functional group at the C-5 position, such as the oxidation of a primary alcohol.
The key precursor, 6-bromobenzo[b]thiophene, can be further disconnected. A common and effective strategy for constructing the benzo[b]thiophene core involves the cyclization of a substituted benzene (B151609) derivative. This leads to precursors such as a bromo-substituted 2-alkynyl thioanisole (B89551), where an intramolecular cyclization would form the thiophene (B33073) ring fused to the benzene ring. This approach ensures the correct placement of the bromine atom at the desired position.
Strategies for the Construction of the Benzo[b]thiophene Ring System
The formation of the core benzo[b]thiophene structure is the pivotal phase in the synthesis. Success hinges on methods that can accommodate the bromo-substituent at what will become the 6-position of the final heterocyclic system.
Cyclization Reactions for Thiophene Ring Formation
The most prevalent strategies for benzo[b]thiophene synthesis involve building the thiophene ring onto a pre-existing, appropriately substituted benzene precursor.
Electrophilic Cyclization of 2-Alkynyl Thioanisoles: This is a powerful method for constructing 2,3-disubstituted benzo[b]thiophenes. The synthesis begins with a suitably substituted thioanisole, for instance, 4-bromo-2-ethynyl-1-(methylthio)benzene. This precursor, upon reaction with an electrophile, undergoes an intramolecular cyclization. Various electrophilic reagents, including iodine (I₂) or sources of electrophilic sulfur, can initiate this ring closure. The presence of the bromine atom on the starting benzene ring is carried through the reaction sequence to yield the 6-bromobenzo[b]thiophene core. This method is advantageous due to its tolerance of various functional groups and the often mild reaction conditions.
Palladium-Catalyzed Annulation: Palladium catalysis offers a range of methods for C-S and C-C bond formation to construct the thiophene ring. For example, the reaction between a 2-bromo alkynylbenzene and a sulfur source like sodium sulfide, catalyzed by a copper(I) iodide/TMEDA system, can yield 2-substituted benzo[b]thiophenes. To obtain the 6-bromo substitution pattern, the starting material would need to be a dibrominated alkyne, which can present challenges in regioselectivity.
Radical-Promoted Cyclizations: Radical annulation reactions provide another avenue. These methods can involve precursors like o-methylthioarenediazonium salts which react with alkynes under photocatalytic conditions to form the benzo[b]thiophene ring.
Below is a table summarizing key cyclization strategies.
| Reaction Type | Key Precursor(s) | Typical Reagents/Catalysts | Key Feature |
|---|---|---|---|
| Electrophilic Cyclization | o-Alkynyl thioanisole | I₂, NBS, NCS, Sulfur electrophiles | Good functional group tolerance; mild conditions. |
| Thiolation Annulation | 2-Bromo alkynylbenzene | Na₂S, CuI, TMEDA | Forms 2-substituted benzo[b]thiophenes. |
| Radical Annulation | o-Methylthioarenediazonium salt + Alkyne | Photocatalyst, light | Proceeds via radical intermediates. |
Approaches to Benzene Ring Fusion
While less common than building the thiophene onto a benzene ring, methods exist for fusing a benzene ring onto a pre-existing thiophene core. This approach can be valuable if the desired substitution pattern on the thiophene moiety is more easily accessible.
[4+2] Annulation (Diels-Alder type reactions): A modern approach involves the visible-light-induced [4+2] annulation of thiophenes with alkynes to construct the benzene ring. nih.gov In this strategy, a substituted thiophene acts as the diene component, reacting with a dienophile (an alkyne) to form a bicyclic intermediate which then aromatizes to the benzo[b]thiophene product. To achieve the target molecule's substitution pattern, one would need to start with a 3-bromothiophene (B43185) derivative and select an alkyne that introduces the necessary precursors for the C-5 formyl group. The regioselectivity of such cycloadditions is a critical consideration. nih.gov
Introduction of the Formyl Group (–CHO)
Once the 6-bromobenzo[b]thiophene core is synthesized, the final step is the regioselective introduction of the formyl group at the C-5 position. Standard electrophilic aromatic substitution on benzo[b]thiophene typically occurs at the C-2 or C-3 positions, making C-5 formylation a significant challenge that requires specific strategies.
Regioselective Formylation Reactions (e.g., Vilsmeier-Haack and its Analogues)
Direct formylation of 6-bromobenzo[b]thiophene at the C-5 position using classic electrophilic methods like the Vilsmeier-Haack reaction is not favored due to the inherent reactivity of the heterocyclic ring. The reaction, which uses a Vilsmeier reagent (generated from a substituted amide like DMF and phosphorus oxychloride), would preferentially substitute at C-2 or C-3.
To achieve the desired C-5 substitution, a Directed ortho-Metalation (DoM) strategy is a more plausible and powerful approach. This method utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific, adjacent position. In the context of benzo[b]thiophene, the sulfur atom itself can act as a directing group, favoring lithiation at the C-7 position.
However, to target the C-5 position, one could employ a halogen-metal exchange reaction. The bromine atom at C-6 could facilitate lithiation at the adjacent C-5 position under specific conditions with organolithium reagents. Alternatively, a more reliable DoM strategy would involve a precursor with a powerful directing group at C-4. A more direct and synthetically viable route involves the direct lithiation of 6-bromobenzo[b]thiophene. Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can lead to deprotonation. While the C-7 proton is acidic due to its proximity to the sulfur atom, lithiation at C-5 can also be achieved. Once the 5-lithio-6-bromobenzo[b]thiophene intermediate is formed, it can be quenched with an appropriate electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group at the C-5 position.
Oxidative Transformations of Primary Alcohol Precursors
An alternative to direct formylation is the oxidation of a primary alcohol precursor, namely (6-bromobenzo[b]thiophen-5-yl)methanol. This two-step approach first requires the synthesis of the alcohol, followed by its oxidation.
Synthesis of the Alcohol Precursor: The required alcohol can be synthesized from the 5-lithio-6-bromobenzo[b]thiophene intermediate described above. Instead of quenching with DMF, the organolithium species is reacted with a simple one-carbon electrophile that can be easily converted to an alcohol, such as formaldehyde (B43269) (HCHO). This reaction reliably forms the C-C bond and introduces the hydroxymethyl group (-CH₂OH) at the C-5 position.
Oxidation to the Aldehyde: The resulting primary alcohol, (6-bromobenzo[b]thiophen-5-yl)methanol, is a benzylic-type alcohol and can be oxidized to the corresponding aldehyde using a wide variety of reagents. Care must be taken to select mild conditions to avoid over-oxidation to the carboxylic acid.
A selection of suitable oxidizing agents is presented in the table below.
| Oxidizing Agent/System | Typical Conditions | Notes |
|---|---|---|
| Manganese Dioxide (MnO₂) | CH₂Cl₂ or CHCl₃, room temp. | Highly selective for benzylic and allylic alcohols. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temp. | Classic, reliable reagent; chromium waste is a drawback. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp. | Mild conditions, high yields, avoids heavy metals. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild, high-yielding, requires low temperatures. |
| Copper/TEMPO Catalyzed Aerobic Oxidation | Cu(I) salt, TEMPO, O₂ or Air | Green chemistry approach using a catalytic system. nih.gov |
This oxidative route offers a robust and often high-yielding alternative to direct formylation, providing a reliable pathway to this compound.
Incorporation of the Bromine Substituent
The strategic placement of a bromine atom on the benzo[b]thiophene core is a critical step in the synthesis of the target molecule. This halogen serves as a versatile handle for subsequent functionalization through various cross-coupling reactions. Two primary strategies are considered for its introduction: direct halogenation of a pre-formed benzo[b]thiophene ring and the use of a brominated precursor during the ring's construction.
One of the most straightforward methods for introducing a bromine atom onto an aromatic ring is through electrophilic aromatic substitution. In this approach, the benzo[b]thiophene-5-carbaldehyde precursor would be subjected to a brominating agent. The directing effects of the fused thiophene ring and the aldehyde group determine the regioselectivity of this reaction.
The synthesis would commence with the formylation of benzo[b]thiophene, a reaction that can be achieved via the Vilsmeier-Haack reaction using a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This reaction typically yields a mixture of isomers, from which benzo[b]thiophene-5-carbaldehyde would be isolated.
Subsequent bromination of benzo[b]thiophene-5-carbaldehyde would likely be accomplished using an electrophilic bromine source such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂). researchgate.nettcichemicals.commasterorganicchemistry.com The reaction is typically performed in a suitable solvent, and the regioselectivity is guided by the electronic properties of the starting material. The thiophene ring is generally activating, while the 5-carbaldehyde group is a deactivating, meta-directing group for the benzene ring. The interplay of these effects would direct the incoming bromine electrophile to the C-6 position. Recent methodologies have employed catalytic additives like mandelic acid under aqueous conditions to enhance reactivity and regioselectivity in aromatic brominations with NBS. nsf.govorganic-chemistry.org
| Reagent/Catalyst | Role in Synthesis |
| N,N-Dimethylformamide (DMF) | Formylating agent |
| Phosphorus oxychloride (POCl₃) | Activates DMF |
| N-Bromosuccinimide (NBS) | Electrophilic bromine source |
| Mandelic Acid | Catalyst for bromination |
An alternative and often more regioselective approach involves constructing the benzo[b]thiophene ring system from a precursor that already contains the bromine atom at the desired position. A plausible starting material for this strategy is a 2-chloro-5-bromobenzaldehyde derivative. This method builds the thiophene ring onto the pre-brominated benzene core.
A potential synthetic pathway begins with the reaction of 2-chloro-5-bromobenzaldehyde with a sulfur-containing nucleophile, such as sodium thioglycolate. This substitution reaction would form an aryl thioether intermediate. The subsequent intramolecular cyclization of this intermediate would lead to the formation of the benzo[b]thiophene ring system. chemicalbook.comchemicalbook.com This cyclization can be promoted by heat or acid catalysis, leading to the formation of a 3-hydroxybenzo[b]thiophene-5-carboxylic acid derivative, which can then be decarboxylated and dehydroxylated in subsequent steps.
A more direct route could involve the conversion of 2-chloro-5-bromobenzaldehyde into a suitable o-alkynyl thioanisole precursor, which can then undergo electrophilic cyclization to form the 6-bromobenzo[b]thiophene core. organic-chemistry.orgnih.gov This strategy provides excellent control over the substitution pattern of the final product.
Advanced Synthetic Approaches and Functionalization
The presence of the bromine atom at the C-6 position and the aldehyde at C-5 in this compound opens up a wide array of possibilities for further molecular elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon-based and heteroatomic substituents.
The C-Br bond in the target molecule serves as a key reactive site for forming new carbon-carbon bonds through well-established palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: The Suzuki-Miyaura reaction enables the coupling of the 6-bromo-substituted benzo[b]thiophene with a variety of organoboron compounds (boronic acids or esters). researchgate.netnih.govnih.govrsc.org This reaction is catalyzed by a palladium complex in the presence of a base and is highly tolerant of various functional groups, making it ideal for the synthesis of complex biaryl and heteroaryl structures. This would allow for the introduction of aryl, heteroaryl, or vinyl groups at the C-6 position. masterorganicchemistry.comresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with terminal alkynes. rsc.orgresearchgate.net This palladium- and copper-cocatalyzed reaction is a powerful tool for the synthesis of arylalkynes, which are valuable intermediates for the construction of more complex molecules and conjugated materials. researchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new, more substituted alkene. scielo.org.zaresearchgate.netrsc.org This reaction provides a direct method for the vinylation of the C-6 position of the benzo[b]thiophene core, leading to the formation of stilbene-like derivatives. rsc.orglibretexts.org The reaction is known for its high stereoselectivity, typically favoring the trans isomer. researchgate.net
| Coupling Reaction | Reactant Partner | Bond Formed |
| Suzuki | Organoboron Compound | C(sp²) - C(sp²), C(sp²) - C(sp³) |
| Sonogashira | Terminal Alkyne | C(sp²) - C(sp) |
| Heck | Alkene | C(sp²) - C(sp²) |
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to optimize the synthesis of this compound and its derivatives.
Key areas for green optimization include the choice of solvents, reagents, and catalysts. For instance, in the halogenation step, the use of safer brominating agents and the replacement of traditional volatile organic solvents with more environmentally benign alternatives like ethanol (B145695) or even water are desirable. nih.gov Copper-catalyzed halocyclization reactions using sodium halides in ethanol represent a greener approach to constructing halogenated benzo[b]thiophenes. nih.gov
In the context of palladium-catalyzed coupling reactions, advancements have led to the development of highly efficient catalysts that can be used at very low loadings, minimizing metal waste. Furthermore, performing these reactions in greener solvent systems, such as water or ionic liquids, has become increasingly feasible. researchgate.net The development of reusable, heterogeneous catalysts also contributes to a more sustainable synthetic process.
Analytical and Spectroscopic Characterization of Synthesized Compounds
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) would appear as a singlet in the downfield region, typically around δ 10.0-10.5 ppm. The protons on the thiophene ring (H-2 and H-3) and the benzene ring (H-4 and H-7) would appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the electronic environment and their proximity to the bromine and aldehyde substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of δ 185-195 ppm. The spectrum would also show distinct signals for the nine other carbon atoms of the bicyclic system, with their chemical shifts influenced by the attached substituents and heteroatom. scielo.org.za Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict these chemical shifts with reasonable accuracy. worktribe.comsemanticscholar.org
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the key functional groups. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aromatic aldehyde. The spectrum would also show C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic system (around 1450-1600 cm⁻¹).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectroscopy would be essential for the unambiguous characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the following proton signals would be anticipated:
Aldehydic Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.
Aromatic Protons: The protons on the benzo[b]thiophene ring system would appear in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns (doublets, singlets, etc.) would depend on the substitution pattern. Specifically, one would expect distinct signals for the protons at positions 2, 3, 4, and 7. The coupling constants (J values) between adjacent protons would help in assigning their relative positions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule.
Carbonyl Carbon (-CHO): A signal in the highly deshielded region of the spectrum, typically between δ 185 and 200 ppm.
Aromatic and Thiophene Carbons: The carbon atoms of the fused ring system would resonate in the aromatic region (δ 120-150 ppm). The carbon atom attached to the bromine (C6) would show a chemical shift influenced by the halogen's electronegativity. The quaternary carbons (C3a, C7a, C5, and C6) would also have characteristic chemical shifts.
A hypothetical data table for the expected NMR signals is presented below.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aldehydic H | 9.5 - 10.5 | Singlet | -CHO |
| Aromatic H | 7.0 - 8.5 | Doublet, Singlet | H-2, H-3, H-4, H-7 |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment | |
| Carbonyl C | 185 - 200 | C=O | |
| Aromatic/Thiophene C | 120 - 150 | C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A characteristic feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and the bromine atom.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₉H₅BrOS). This is a critical step in confirming the identity of the synthesized compound.
| Mass Spectrometry | Expected m/z Value | Interpretation |
| [M]⁺ | Calculated for C₉H₅⁷⁹BrOS | Molecular ion with ⁷⁹Br |
| [M+2]⁺ | Calculated for C₉H₅⁸¹BrOS | Molecular ion with ⁸¹Br |
| HRMS | Calculated exact mass for C₉H₅BrOS | Confirmation of elemental composition |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1715 cm⁻¹. The conjugation with the aromatic ring would shift this band to a lower wavenumber compared to a non-conjugated aldehyde.
C-H Stretch (Aldehyde): Two weak to medium bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the band around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.
Aromatic C=C Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-S Stretch (Thiophene): This bond vibration can be difficult to assign definitively but typically appears in the fingerprint region.
C-Br Stretch: A band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
| Functional Group | **Expected IR Absorption (cm⁻¹) ** | Intensity |
| Aldehyde C=O | 1680 - 1715 | Strong |
| Aldehyde C-H | ~2720 and ~2820 | Weak to Medium |
| Aromatic C-H | >3000 | Medium to Weak |
| Aromatic C=C | 1450 - 1600 | Variable |
| C-Br | 500 - 600 | Medium to Strong |
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography, HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound. By separating the compound from any impurities, HPLC can provide a quantitative measure of its purity.
A reversed-phase HPLC method would likely be employed for the analysis of this compound. This would typically involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound would be detected using a UV detector, as the benzothiophene (B83047) ring system is a strong chromophore. A pure sample would exhibit a single, sharp peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions. The percentage purity can be calculated from the area of the main peak relative to the total area of all peaks in the chromatogram.
| HPLC Analysis | Typical Conditions | Expected Result for a Pure Sample |
| Column | Reversed-phase (e.g., C18) | Single, sharp peak |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic | Consistent retention time |
| Detector | UV (e.g., at 254 nm) | Purity >95% (typically) |
Reactivity and Chemical Transformations of 6 Bromobenzo B Thiophene 5 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde functional group is one of the most versatile in organic chemistry, and its reactivity in 6-Bromobenzo[b]thiophene-5-carbaldehyde is characteristic of aromatic aldehydes.
Nucleophilic Addition Reactions to the Carbonyl Group
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. In this reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. researchgate.netresearchgate.net
Organometallic reagents such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that react with the aldehyde to form new carbon-carbon bonds. researchgate.netorganic-chemistry.org The reaction with a Grignard reagent, followed by an acidic workup, results in the formation of a secondary alcohol.
Table 1: Nucleophilic Addition with Organometallic Reagents
| Reagent | Intermediate | Final Product |
|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | Magnesium alkoxide | 1-(6-Bromobenzo[b]thiophen-5-yl)ethanol |
Oxidation Reactions to Benzo[b]thiophene-5-carboxylic Acid Derivatives
The aldehyde group is in a +1 oxidation state and can be easily oxidized to a carboxylic acid (+3 oxidation state). This transformation is a common and important reaction. A variety of oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) to milder, more selective reagents. organic-chemistry.orgnih.gov For substrates with other sensitive functional groups, mild oxidants such as silver oxide (Ag₂O) or buffered potassium permanganate are often preferred. The use of hydrogen peroxide in the presence of a catalyst is also an effective and environmentally friendly method for oxidizing aldehydes. mdpi.com The product of this reaction is 6-bromobenzo[b]thiophene-5-carboxylic acid.
Table 2: Common Oxidizing Agents for Aldehydes
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 6-Bromobenzo[b]thiophene-5-carboxylic acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Ammoniacal silver nitrate | 6-Bromobenzo[b]thiophene-5-carboxylic acid |
Reduction Reactions to Benzo[b]thiophene-5-methanol Derivatives
The aldehyde can be readily reduced to a primary alcohol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, as it reduces aldehydes and ketones without affecting other functional groups like esters or the carbon-bromine bond. harvard.edu For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective. harvard.edu The product of this reduction is (6-bromobenzo[b]thiophen-5-yl)methanol.
Table 3: Common Reducing Agents for Aldehydes
| Reducing Agent | Solvent | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Ethanol (B145695), Methanol (B129727), or Water | (6-Bromobenzo[b]thiophen-5-yl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | (6-Bromobenzo[b]thiophen-5-yl)methanol |
Condensation Reactions (e.g., Formation of Imines, Oximes, Hydrazones)
The carbonyl group of this compound reacts with primary amines and their derivatives in condensation reactions to form carbon-nitrogen double bonds. These reactions typically proceed via nucleophilic addition to form a carbinolamine intermediate, followed by dehydration. thieme-connect.de
Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields imines. The reaction is often catalyzed by a trace amount of acid and may require removal of water to drive the equilibrium toward the product. thieme-connect.de
Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) forms oximes. These reactions are typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a weak base like pyridine (B92270) or sodium carbonate. nih.govnih.gov
Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields hydrazones. Acylhydrazones can be formed by reacting the aldehyde with carboxylic hydrazides. harvard.edu
Table 4: Condensation Reaction Products
| Reagent | Product Type | General Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine | 6-Br-C₈H₄S-CH=N-R |
| Hydroxylamine (NH₂OH) | Oxime | 6-Br-C₈H₄S-CH=N-OH |
| Hydrazine (NH₂NH₂) | Hydrazone | 6-Br-C₈H₄S-CH=N-NH₂ |
Study of Tautomerism (e.g., Aldehyde-Enol Equilibria)
Like other aldehydes possessing an alpha-hydrogen, this compound can theoretically exist in equilibrium with its enol tautomer, (Z)-1-(6-bromobenzo[b]thiophen-5-yl)ethen-1-ol. researchgate.netnih.gov This process, known as keto-enol tautomerism, involves the migration of a proton from the alpha-carbon to the carbonyl oxygen, with a corresponding shift of the pi-electrons. wikipedia.orgwikipedia.org
The equilibrium for simple aldehydes lies heavily on the side of the aldehyde (keto) form. researchgate.netyoutube.com The C=O double bond is significantly stronger and more stable than a C=C double bond, making the aldehyde tautomer thermodynamically favored by a large margin. nih.gov While the concentration of the enol form at equilibrium is typically too low to be detected by standard spectroscopic methods, its transient formation is crucial as it acts as a key nucleophilic intermediate in many acid- and base-catalyzed reactions at the alpha-carbon. researchgate.netorganic-chemistry.org
Reactions at the Bromine Substituent
The bromine atom attached to the benzo[b]thiophene ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Common cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govharvard.edu This is a widely used method for creating biaryl structures.
Stille Coupling: This reaction couples the aryl bromide with an organotin compound (organostannane) using a palladium catalyst. organic-chemistry.orgwikipedia.org
Heck Reaction: The palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne. researchgate.netorganic-chemistry.org
Buchwald-Hartwig Amination: A palladium-catalyzed method for forming a C-N bond between the aryl bromide and an amine (primary or secondary). wikipedia.org
These reactions allow for the introduction of a wide variety of substituents at the 6-position of the benzo[b]thiophene ring, demonstrating the synthetic utility of the bromine atom. The aldehyde group is generally stable under the conditions of many of these coupling reactions.
Table 5: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | 6-Aryl/vinyl-benzo[b]thiophene-5-carbaldehyde |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | 6-Aryl/vinyl-benzo[b]thiophene-5-carbaldehyde |
| Heck | Alkene | Pd(OAc)₂ + Ligand + Base | 6-Alkenyl-benzo[b]thiophene-5-carbaldehyde |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base | 6-Alkynyl-benzo[b]thiophene-5-carbaldehyde |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of the electron-withdrawing aldehyde group ortho to the bromine atom. This arrangement can activate the aryl halide towards nucleophilic attack. However, detailed research findings specifically documenting SNAr reactions on this compound are not extensively available in the reviewed literature. Generally, for SNAr to occur, strong electron-withdrawing groups are required to stabilize the intermediate Meisenheimer complex. While the aldehyde group is electron-withdrawing, its activating effect in this specific system would require empirical validation against other potential reaction pathways.
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-S Bond Formation
The bromine atom at the 6-position serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.
Suzuki-Miyaura Coupling (C-C Bond Formation):
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While direct examples for this compound are not readily found, the reactivity of similar bromo-benzothiophene carboxaldehydes provides valuable insights. For instance, the palladium-catalyzed Suzuki coupling of 3-bromo-benzo[b]thiophene-2-carboxaldehyde with o-formyl-phenylboronic acid has been successfully demonstrated. researchgate.net This suggests that this compound would be a viable substrate for similar transformations.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions Note: This table is based on analogous reactions and represents predicted conditions for this compound.
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Predicted High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | Predicted High |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | Predicted High |
Buchwald-Hartwig Amination (C-N Bond Formation):
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. This reaction is widely applicable and tolerates a broad range of functional groups. It is anticipated that this compound would readily participate in such reactions to yield various 6-amino-substituted benzo[b]thiophene-5-carbaldehydes, which are valuable intermediates in medicinal chemistry.
Table 2: Predicted Buchwald-Hartwig Amination Reactions Note: This table illustrates potential reactions based on established methodologies.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 6-(Morpholin-4-yl)benzo[b]thiophene-5-carbaldehyde |
| 2 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 6-(Phenylamino)benzo[b]thiophene-5-carbaldehyde |
| 3 | Benzylamine | PdCl₂(Amphos)₂ | Cs₂CO₃ | Toluene | 6-(Benzylamino)benzo[b]thiophene-5-carbaldehyde |
C-S Bond Formation:
Palladium-catalyzed C-S cross-coupling reactions provide a direct route to aryl thioethers from aryl halides and thiols. This methodology is expected to be applicable to this compound for the synthesis of various thioether derivatives. These reactions often utilize palladium catalysts with specific phosphine (B1218219) ligands to achieve high efficiency. organic-chemistry.org
Lithiation and Subsequent Electrophilic Quenching
While direct lithiation of the C-H bonds on the benzo[b]thiophene ring is a known process, the presence of the bromine atom on this compound opens the possibility of lithium-halogen exchange. This reaction, typically carried out with an organolithium reagent such as n-butyllithium at low temperatures, would generate a potent nucleophile at the 6-position. This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. However, the aldehyde group is also susceptible to nucleophilic attack by organolithium reagents, which would necessitate its protection prior to the lithium-halogen exchange.
Reactivity of the Benzo[b]thiophene Aromatic Ring System
The inherent aromaticity of the benzo[b]thiophene ring system governs its reactivity, particularly in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution on the parent benzo[b]thiophene ring preferentially occurs at the C3 position, and to a lesser extent at the C2 position. cdnsciencepub.comchemicalbook.com The presence of substituents on the ring can direct incoming electrophiles to other positions. In the case of this compound, the existing substituents will influence the regioselectivity of further electrophilic attack. The bromine atom is an ortho-, para-director, while the aldehyde group is a meta-director. Their combined influence would likely direct incoming electrophiles to the C4 or C7 positions of the benzene (B151609) ring, though steric hindrance could play a significant role. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Applications in Advanced Materials Science Research
Development of Organic Electronic Materials
The field of organic electronics leverages carbon-based molecules and polymers to create lightweight, flexible, and cost-effective electronic devices. Thiophene-based materials, including benzothiophenes, are cornerstones of this field, widely investigated for their performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). chemimpex.com 6-Bromobenzo[b]thiophene-5-carbaldehyde is an ideal precursor for creating the extended π-conjugated systems that are essential for efficient charge transport in these materials.
Organic semiconductors are the active components in organic electronic devices, and their performance is intrinsically linked to their molecular structure. The synthesis of these materials often involves the strategic coupling of aromatic units to create larger, conjugated systems. This compound is equipped with the necessary functional groups to participate in key synthetic reactions for this purpose.
The bromine atom at the 6-position is perfectly suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. These reactions are workhorse methods in materials synthesis for forming new carbon-carbon bonds. For instance, in a manner analogous to the synthesis of other advanced thiophene-based materials, the bromo- group on the benzothiophene (B83047) ring can be coupled with other aromatic boronic acids or stannanes to extend the molecular framework. nih.govmdpi.com
Simultaneously, the aldehyde group at the 5-position offers a route for further molecular extension through condensation reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions. These methods allow for the formation of carbon-carbon double bonds, effectively lengthening the path of π-conjugation, which is crucial for tuning the material's electronic properties and facilitating charge mobility. The specific orientation of the thiophene (B33073) units within the final molecular structure is a critical factor that influences the performance of the resulting semiconductor. rsc.org
| Reaction Type | Functional Group Utilized | Purpose in Synthesis | Example Reagent |
|---|---|---|---|
| Suzuki Coupling | Bromine (-Br) | Forms C-C single bonds to link aromatic units. | Aryl boronic acid or ester |
| Heck Coupling | Bromine (-Br) | Forms C-C double bonds (alkenes) between units. | Alkene (e.g., styrene (B11656) derivative) |
| Wittig Reaction | Aldehyde (-CHO) | Forms C-C double bonds to extend conjugation. | Phosphonium ylide |
| Knoevenagel Condensation | Aldehyde (-CHO) | Forms C-C double bonds with active methylene (B1212753) compounds. | Malononitrile or cyanoacetate |
Efficient charge transport is paramount for the functionality of electronic devices. Materials derived from this compound can be designed to form the active layers in OFETs, where they act as the channel through which charge carriers (holes or electrons) move. The ability to synthesize structurally defined, monodisperse oligomers and polymers from this precursor allows for the establishment of clear structure-property relationships. By carefully selecting the reaction partners in the synthetic steps mentioned above, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting semiconductor. This tuning is critical for ensuring efficient injection of charge from the device electrodes and for facilitating stable charge transport through the material.
Many traditional fluorescent molecules suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their light-emitting efficiency drastically decreases in the solid state or in aggregates. bohrium.com This is a major obstacle for applications like organic light-emitting diodes (OLEDs). The concept of Aggregation-Induced Emission (AIE) describes the opposite and more desirable behavior, where molecules become highly emissive upon aggregation. bohrium.commdpi.com This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, in the aggregated state, which closes non-radiative decay pathways and forces the excited molecule to release its energy as light. researchgate.netnih.gov
Thiophene derivatives have been successfully used to create AIE-active materials, known as AIEgens. bohrium.com While many AIEgens possess a characteristic propeller-like shape, studies have shown that AIE can also be achieved in other thiophene-based structures. bohrium.comnih.gov this compound is a valuable starting material for synthesizing novel AIEgens. Through reactions at its aldehyde and bromo- positions, it can be linked to other molecular rotors or bulky groups (like tetraphenylethene) to create molecules that are non-emissive in solution but fluoresce brightly in the solid state. rsc.org For example, a Knoevenagel condensation could link the benzothiophene core to a TPE-like structure, inducing the AIE effect. The resulting materials are highly sought after for use as the emissive layer in high-performance OLEDs.
| AIE Mechanism | Molecular Design Principle | Role of Benzothiophene Precursor |
|---|---|---|
| Restriction of Intramolecular Rotation (RIR) | Incorporate freely rotating units (e.g., phenyl rings) that become locked in aggregates. | Serves as a rigid core to which molecular rotors can be attached. |
| Restriction of Intramolecular Motion (RIM) | Create molecules with flexible linkers or vibrational modes that are suppressed in the solid state. nih.gov | Can be used to synthesize larger molecules with specific vibrational properties. |
| J-aggregate Formation | Promote specific head-to-tail molecular packing that enhances emission. | Functional groups can be used to direct intermolecular packing in the crystal. |
Design of Novel Optical Materials
The same extended π-conjugation that imparts desirable electronic properties also makes derivatives of this compound suitable for use as advanced optical materials. By controlling the length of the conjugation and the nature of substituent groups, molecules can be designed to absorb and emit light at specific wavelengths across the visible spectrum.
Fluorescent dyes, or fluorophores, are essential tools in biological imaging and diagnostics. Thiophene-based dyes are known for their strong fluorescence and environmental sensitivity. rsc.org this compound is a key intermediate for building complex fluorophores. For example, stilbene-based dyes, which are known for their bright blue emission, can be readily synthesized using the aldehyde functionality via a Wittig or Heck coupling reaction. researchgate.net In one reported synthesis of thiophene-based dyes for membrane imaging, a 5-bromo-2-thiophene carboxaldehyde was used as a precursor in a palladium-catalyzed Heck reaction, demonstrating a synthetic pathway directly applicable to the 6-bromo-5-carbaldehyde isomer. rsc.org The ability to create a library of dyes by varying the reaction partners allows for the development of fluorophores with tailored absorption and emission profiles for specific imaging applications.
The strong light absorption properties of conjugated molecules derived from this compound also make them candidates for use as organic pigments and chromophores. Unlike dyes, which are typically soluble, pigments are particulate solids used to impart color. The color of these materials is determined by their molecular structure and their solid-state packing. By synthesizing derivatives with different electron-donating and electron-withdrawing groups, the absorption spectrum can be precisely controlled, leading to a range of colors.
Furthermore, advanced chromophores can exhibit stimuli-responsive behavior, such as solvatochromism (color change in different solvents) or mechanochromism (color change upon grinding or pressure). Research on related benzothiadiazole-TPE systems has shown that solid-state structure can be altered by physical stimuli, leading to changes in optical properties. rsc.org This suggests that pigments derived from this compound could be designed to have similar "smart" properties for applications in sensors or security inks.
Integration into Polymeric Systems
The incorporation of this compound into polymeric structures is a promising avenue for the development of new materials with tailored properties. The inherent characteristics of the benzothiophene moiety, such as its aromaticity, planarity, and electron-rich nature, can impart valuable electronic, optical, and thermal properties to a polymer backbone.
While direct polymerization of this compound is not extensively documented in publicly available research, its chemical structure suggests its potential as a monomer in various polymerization reactions. The aldehyde functionality can participate in condensation polymerizations with suitable co-monomers. For instance, it could react with compounds containing active methylene groups or with amines to form new polymer backbones.
Furthermore, the bromo-substituent offers a versatile handle for cross-coupling reactions, a common strategy in the synthesis of conjugated polymers. This could enable its use in polymerization methods like Suzuki or Stille coupling, following the conversion of the aldehyde group into a less reactive or protected form if necessary. The benzothiophene unit itself is a known building block in organic semiconductor materials, suggesting that polymers incorporating this moiety could exhibit interesting optoelectronic properties.
The polymerization of related thiophene derivatives, such as thiophene-2-carbaldehyde, has been achieved through acid-catalyzed electrophilic addition mechanisms. journalskuwait.org This suggests that similar strategies could potentially be explored for the polymerization of this compound, leading to novel poly(benzothiophene) structures.
The integration of this compound as a comonomer or a pendant group in a polymer chain can significantly modify the material's thermal and mechanical properties. The rigid and aromatic nature of the benzothiophene ring system is expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polymer. Polythiophenes and their derivatives are known for their good thermal stability. nih.gov For instance, copolymers based on benzodithiophene have shown decomposition temperatures above 380 °C. mdpi.com
The incorporation of such rigid structures can also lead to an increase in the tensile strength and modulus of the material, although this may sometimes be accompanied by a decrease in flexibility. The properties of polythiophene-based composites have been shown to be influenced by the polythiophene content, with good thermal stability being a key feature. nih.gov
The table below presents a comparative overview of the thermal properties of various thiophene-based polymers, providing a reference for the potential characteristics of polymers modified with this compound.
| Polymer/Copolymer | Decomposition Temperature (Td, 5% weight loss) | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |
| Polythiophene (PT) | 315 °C | 60 °C | 204 °C |
| Polyamide 6 (PA) | 430 °C | 52 °C | 228 °C |
| PBDTI-OT (a benzodithiophene-based copolymer) | > 380 °C | Not reported | Not reported |
| PBDTI-DT (a benzodithiophene-based copolymer) | > 380 °C | Not reported | Not reported |
| PTI-DT (a thiophene-based copolymer) | > 380 °C | Not reported | Not reported |
This table is based on data from related research and is intended for comparative purposes. nih.govmdpi.com
The mechanical properties of polymers can also be tailored by incorporating functional side chains. For example, the introduction of ester groups into the side chains of poly(3-alkylthiophene)s has been shown to improve their mechanical robustness while maintaining high charge carrier mobility. acs.org This suggests that the carbaldehyde group of this compound could be a starting point for further functionalization to fine-tune the mechanical properties of the final polymer.
Research Frontiers in Medicinal Chemistry and Chemical Biology
Rational Design of Bioactive Benzo[b]thiophene Derivatives
The versatility of the benzo[b]thiophene nucleus allows for extensive structural modifications, leading to the development of compounds with tailored biological activities. Researchers have systematically explored how different substituents on the benzo[b]thiophene ring system influence its interaction with various biological targets, leading to promising discoveries in several therapeutic areas.
Exploration of Antimicrobial Activities, especially against Multi-Drug Resistant Strains (e.g., Staphylococcus aureus)
The rise of antimicrobial resistance, particularly in pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new classes of antibiotics. nih.gov Benzo[b]thiophene derivatives have emerged as a promising scaffold for this purpose. In one study, researchers combined the benzo[b]thiophene nucleus with an acylhydrazone functional group to create a library of 26 compounds. nih.gov These were screened against S. aureus, including clinically isolated multi-drug resistant strains. This effort identified several hits, with one of the most potent being (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, which demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains. nih.gov
Another research avenue has focused on the impact of halogen substituents. A systematic study of 3-halobenzo[b]thiophenes found that specific substitutions significantly enhanced antimicrobial activity. nih.gov Notably, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low MIC of 16 µg/mL against Gram-positive bacteria, including S. aureus, and the yeast Candida albicans. nih.gov A time-kill curve analysis for the cyclohexanol-substituted 3-chlorobenzo[b]thiophene against S. aureus confirmed its rapid bactericidal activity at its MIC value. nih.gov
Table 1: Antimicrobial Activity of Selected Benzo[b]thiophene Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4 µg/mL | nih.gov |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria (e.g., S. aureus) | 16 µg/mL | nih.gov |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria (e.g., S. aureus) | 16 µg/mL | nih.gov |
Investigation of Potential Anticancer Activities
The benzo[b]thiophene scaffold is present in several approved anticancer drugs, such as raloxifene (B1678788) and arzoxifene, highlighting its importance in oncology research. researchgate.net Modern research focuses on designing novel derivatives that target specific cancer-related pathways. For instance, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized as potential inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.gov Structure-activity relationship studies revealed that a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). researchgate.net One compound, designated b19, was particularly effective, significantly inhibiting the proliferation, migration, and invasion of MDA-MB-231 cells. nih.govresearchgate.net
Another approach involves modifying known signaling inhibitors. Stattic, a 6-nitrobenzo[b]thiophene 1,1-dioxide derivative, is a known inhibitor of the STAT3 protein, which is often overactive in cancer. nih.gov To improve its properties, a series of analogues were prepared from 6-aminobenzo[b]thiophene 1,1-dioxide. nih.gov From this series, compound K2071 (6-[(4-methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide) was identified as a promising candidate with cytotoxicity against several human glioblastoma cell lines. nih.gov Further research into organometallic chemistry has shown that piano-stool type ruthenium complexes featuring benzo[b]thiophene-based thiosemicarbazone ligands exhibit potent anticancer effects. researchgate.net One such complex, K2, displayed higher cytotoxicity against ovarian cancer cell lines (OVCAR-3 and A2780) than some commercial anticancer agents. researchgate.net
Table 2: Anticancer Activity of Selected Benzo[b]thiophene Derivatives
| Compound/Derivative Class | Target | Key Finding | Reference |
|---|---|---|---|
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives (e.g., b19) | Breast Cancer Cells (MDA-MB-231) | Inhibited proliferation, migration, and invasion. | nih.govresearchgate.net |
| K2071 (6-[(4-methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide) | Glioblastoma Cell Lines | Exhibited cytotoxicity and acted as a mitotic poison. | nih.gov |
| Ruthenium(II) complex K2 with benzo[b]thiophene thiosemicarbazone ligand | Ovarian Cancer Cells (OVCAR-3, A2780) | Showed higher toxicity than commercial agents Oxalpin and Carbodex. | researchgate.net |
Research into Antidepressant and CNS-Active Properties
Benzo[b]thiophene derivatives have been investigated as novel treatments for depression, aiming for a more rapid onset of action compared to traditional selective serotonin (B10506) reuptake inhibitors (SSRIs). scispace.com Research has focused on developing dual-action compounds that target both the serotonin transporter (SERT) and the 5-HT₇ receptor, both of which are implicated in depression. scispace.comnih.gov A series of benzo[b]thiophene derivatives were synthesized with this dual strategy in mind. In vivo testing using the forced swimming test identified several compounds with significant antidepressant activity. nih.gov Notably, compound 9c was effective not only after chronic treatment but also after a single acute administration, suggesting a rapid onset of action. scispace.comnih.gov These findings identify this class of compounds as promising candidates for a new generation of faster-acting antidepressants. nih.gov
Studies on Anti-inflammatory and Analgesic Effects
The thiophene (B33073) core is a component of several commercial anti-inflammatory drugs, such as tinoridine (B109012) and tiaprofenic acid. nih.govresearchgate.net Consequently, the benzo[b]thiophene scaffold is an attractive starting point for designing new anti-inflammatory agents. Research has explored their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov In silico molecular docking studies have suggested that 1-benzothiophene-2-carboxylic acid and a hybrid molecule combining it with rhodamine could act as potent dual inhibitors of COX-2 and 5-LOX. nih.gov Furthermore, a study on novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives identified them as selective COX-2 inhibitors with demonstrated anti-inflammatory effects in vivo. nih.gov These findings underscore the potential of benzo[b]thiophene-based compounds as leads for developing new anti-inflammatory and analgesic drugs. researchgate.net
Enzyme and Receptor Modulation Studies
Beyond broad cellular effects, research has delved into the specific molecular interactions of benzo[b]thiophene derivatives with enzymes and receptors, aiming to develop targeted therapeutic agents.
Cholinesterase Inhibitory Effects
Inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary strategy for managing the symptoms of Alzheimer's disease. Benzo[b]thiophene derivatives have been explored for this purpose. A study focused on a series of benzo[b]thiophene-chalcone hybrids and evaluated their inhibitory activity against both AChE and butyrylcholinesterase (BChE). nih.gov The results showed that the chalcone (B49325) hybrids were generally better inhibitors than their benzothiophene (B83047) precursors. nih.gov Specifically, compound 5f was identified as the most effective AChE inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 62.10 μM. nih.gov Meanwhile, compound 5h proved to be the best BChE inhibitor with an IC₅₀ of 24.35 μM, a potency comparable to the reference drug galantamine (IC₅₀ = 28.08 μM). nih.gov These compounds were also found to be non-cytotoxic to SH-SY5Y neuroblastoma cells at their effective concentrations, indicating a favorable initial profile for further development. nih.gov
Table 3: Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Hybrids
| Compound | Target Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 5f | Acetylcholinesterase (AChE) | 62.10 μM | nih.gov |
| 5h | Butyrylcholinesterase (BChE) | 24.35 μM | nih.gov |
| Galantamine (Reference) | Butyrylcholinesterase (BChE) | 28.08 μM | nih.gov |
Histone Deacetylase (HDAC) Inhibition Research
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their overexpression or aberrant activity is linked to the development of cancer, making them a significant target for therapeutic intervention. Histone deacetylase inhibitors (HDACi) function by blocking these enzymes, leading to the hyperacetylation of histones and subsequent alteration of gene expression, which can induce apoptosis in cancer cells.
Within this context, benzo[b]thiophene-based compounds have emerged as a novel class of HDAC inhibitors. Research into benzo[b]thienyl hydroxamic acids has demonstrated that the substitution pattern on the benzo[b]thiophene core is critical for inhibitory activity. Specifically, studies have shown that substitution at the C6-position of the scaffold can lead to optimal HDAC1 inhibition and potent anti-proliferative activity in cancer cell lines. This finding underscores the potential of 6-bromo substituted benzo[b]thiophene derivatives, such as 6-Bromobenzo[b]thiophene-5-carbaldehyde, as foundational structures for the development of new, potent, and selective HDAC inhibitors.
Beta-Secretase 1 (BACE1) Enzyme Modulation for Neurodegenerative Research
Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid-beta (Aβ) peptides that accumulate to form plaques in the brains of patients with Alzheimer's disease. As the rate-limiting enzyme in Aβ generation, inhibiting BACE1 is a primary therapeutic strategy for slowing the progression of this neurodegenerative disorder.
The benzo[b]thiophene scaffold has been identified as a promising starting point for the design of new BACE1 inhibitors. Research has been initiated to synthesize and evaluate 4- and 5-substituted benzo[b]thiophene derivatives as potential BACE1 inhibitors, highlighting the therapeutic interest in this heterocyclic system for Alzheimer's disease. Furthermore, other studies have successfully designed thiophene-substituted acylguanidines that demonstrate significant BACE1 inhibitory potency, with IC50 values in the nanomolar range. While direct studies on this compound are still emerging, its structural features align with the broader class of thiophene and benzo[b]thiophene derivatives being actively investigated for BACE1 modulation.
Perforin (B1180081) Inhibition Studies in Immunological Contexts
Perforin is a pore-forming cytolytic protein utilized by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate virus-infected or cancerous cells. While essential for immune surveillance, excessive perforin activity can contribute to autoimmune diseases and transplant rejection. Consequently, the development of small molecule inhibitors of perforin is an area of significant interest for creating focused immunosuppressive therapies.
Research has identified bicyclic aromatic compounds, including benzo[b]thiophene derivatives, as potent submicromolar inhibitors of perforin activity. Specifically, 2,5- and 2,6-linked benzo[b]thiophenes have shown promising inhibitory capabilities. This indicates that the benzo[b]thiophene scaffold is a viable core for designing perforin inhibitors. The exploration of derivatives like this compound could lead to the discovery of novel immunomodulatory agents that selectively target the perforin pathway.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in modern drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target, thereby guiding the synthesis of the most promising candidates.
For benzo[b]thiophene derivatives, molecular docking studies have been extensively used to elucidate their mechanism of action and predict their interaction with various enzymes and receptors. For instance, novel derivatives of benzo[b]thiophene-2-carbaldehyde were synthesized and subjected to molecular docking against human IgM Fc domains (PDB ID: 4JVW). The results revealed strong binding affinities, indicating a favorable interaction with the protein target. These computational predictions are crucial for understanding the structure-activity relationships and optimizing the design of more potent inhibitors.
| Compound | Binding Energy (kcal/mol) |
|---|---|
| BTAP1 | -8.0 |
| BTAP2 | -7.5 |
| BTAP3 | -7.6 |
Structure-Activity Relationship (SAR) Studies of Functionalized Benzo[b]thiophene-5-carbaldehydes
Impact of Bromine Position and Other Substituents on Biological Efficacy
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the benzo[b]thiophene scaffold, the nature and position of substituents are critical determinants of efficacy and selectivity.
The presence of a bromine atom, particularly at the C6-position, has been shown to be significant for modulating the biological profile of benzo[b]thiophene derivatives. As previously noted, substitution at this position is optimal for HDAC1 inhibition. In other contexts, such as the development of antimicrobial agents, the introduction of a halogen (e.g., chlorine) at the C6-position has been a successful strategy for enhancing potency against multidrug-resistant bacteria like Staphylococcus aureus. The bromine atom, being a halogen, can influence the compound's electronic properties, lipophilicity, and ability to form specific interactions (e.g., halogen bonds) within the target's binding site, thereby enhancing biological efficacy.
Role of the Aldehyde Functionality in Biological Interactions
The aldehyde group is a versatile and reactive functional group that plays a pivotal role in the synthetic utility of this compound. While not always the primary pharmacophore responsible for binding, it serves as a crucial chemical handle for the construction of more complex and biologically active molecules.
The aldehyde can be readily transformed into a wide range of other functional groups and scaffolds, such as imines, hydrazones, and chalcones. For example, benzo[b]thiophene-2-carbaldehyde has been used as a precursor to synthesize derivatives that form α,β-unsaturated ketone bridges, which are integral to the final compound's ability to interact with biological targets. This synthetic accessibility allows for the creation of large libraries of compounds from a single intermediate, facilitating the exploration of SAR and the optimization of lead compounds. Therefore, the aldehyde functionality is essential for the role of this compound as a versatile building block in the discovery of new therapeutic agents.
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data for the compound This compound . Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the user's specified outline.
The requested article structure included in-depth sections on:
Elucidation of Molecular Interaction Mechanisms
Pathway Analysis in Biological Systems
Fulfilling these requirements necessitates access to specific experimental or computational studies focused on this compound. The performed searches yielded information on the broader class of benzo[b]thiophene derivatives and other isomers, such as 6-bromobenzo[b]thiophene-2-carbaldehyde. However, no dedicated studies, data tables, or detailed research findings concerning the biological activity, comparative analysis, ligand-target interactions, or pathway analysis of the specific 6-bromo-5-carbaldehyde isomer could be located.
To provide a scientifically accurate and non-speculative article, direct research on the compound is essential. Extrapolating data from other related but structurally distinct molecules would be scientifically unsound and would not meet the stringent requirements for accuracy and focus. Therefore, the generation of the requested article cannot proceed at this time due to the absence of the necessary foundational research in the public domain.
Below is the table of compound names that would have been included had the relevant information been available.
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations
Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of chemical reactivity and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For 6-Bromobenzo[b]thiophene-5-carbaldehyde, the electron-withdrawing nature of the bromo and carbaldehyde substituents would be expected to lower the energies of both the HOMO and LUMO compared to the parent benzothiophene (B83047) molecule. The precise energies and the resulting HOMO-LUMO gap would determine the molecule's susceptibility to nucleophilic or electrophilic attack. DFT calculations are instrumental in predicting these values. rroij.com For instance, studies on other substituted thiophenes have shown how different functional groups systematically alter these orbital energies. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies of Substituted Thiophene (B33073) Derivatives (Note: These are representative values for analogous compounds and not the specific target molecule.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Thiophene | -6.95 | -0.55 | 6.40 |
| 3-Bromothiophene (B43185) | -7.10 | -1.02 | 6.08 |
This interactive table is based on generalized data from computational studies on substituted thiophenes to illustrate expected trends.
The distribution of electron density within a molecule is inherently uneven due to the differing electronegativities of the constituent atoms. This charge distribution can be quantified through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). The MEP provides a visual representation of the electrostatic landscape of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In this compound, the oxygen atom of the carbaldehyde group and the sulfur atom of the thiophene ring would be expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the carbonyl carbon and the hydrogen of the aldehyde group would exhibit positive electrostatic potential, indicating susceptibility to nucleophilic attack. The bromine atom would also influence the charge distribution through its inductive and resonance effects.
Conformational Analysis and Molecular Dynamics Simulations
While the benzo[b]thiophene core is largely planar, the substituent groups may have rotational freedom that gives rise to different conformers. Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule and the energy barriers between them. For this compound, the primary conformational flexibility would involve the orientation of the carbaldehyde group relative to the fused ring system.
Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time, including its vibrational modes and interactions with its environment (e.g., a solvent or a biological receptor). These simulations are particularly valuable for understanding how the molecule might adapt its shape to fit into an enzyme's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules. nih.gov
For a compound like this compound, a QSAR study would involve synthesizing a series of derivatives with varied substituents and measuring their biological activity (e.g., as enzyme inhibitors or antimicrobial agents). Computational descriptors for each molecule—such as steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment, atomic charges), and topological indices—would then be calculated. researchgate.net Statistical methods like multiple linear regression or partial least squares are used to build a model that links these descriptors to the observed activity. nih.gov Such models can guide the design of more potent and selective analogs. nih.govresearchgate.net
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, this could involve studying its synthesis or its reactions with other molecules. For example, DFT calculations have been used to investigate the mechanisms of bromination of thiophenes using N-bromosuccinimide (NBS), providing insights into the favorability of different reaction pathways. researchgate.netdntb.gov.ua
By modeling the potential energy surface of a reaction, researchers can understand the factors that control its rate and selectivity. This knowledge is invaluable for optimizing reaction conditions and predicting the outcomes of new transformations. For instance, computational studies can clarify the role of catalysts and the influence of solvent effects on the reaction mechanism.
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes
Transition-metal catalysis is a powerful tool in modern organic synthesis, and its application to the synthesis of benzo[b]thiophenes is an active area of research. researchgate.net The development of novel catalyst systems, perhaps employing earth-abundant metals, could offer more economical and environmentally benign routes to 6-Bromobenzo[b]thiophene-5-carbaldehyde. Furthermore, C-H activation strategies are emerging as a highly efficient method for the functionalization of aromatic systems. Research into the direct C-H formylation of 6-bromobenzo[b]thiophene (B96252) at the 5-position would represent a significant step forward in synthetic efficiency.
| Potential Synthetic Strategy | Description | Potential Advantages |
| One-Pot/Tandem Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. | Reduced waste, time, and resource consumption. |
| Novel Transition-Metal Catalysis | Utilizing new catalysts, potentially based on earth-abundant metals, for key bond-forming reactions. | Lower cost, improved sustainability, and potentially novel reactivity. |
| Direct C-H Formylation | Introducing the aldehyde group directly onto the benzo[b]thiophene core by activating a C-H bond. | High atom economy and reduced number of synthetic steps. |
Exploration of Undiscovered Reactivity Pathways and Synthetic Utility
The aldehyde and bromo-substituents on the this compound scaffold are versatile functional groups that can participate in a wide array of chemical transformations. Future research will undoubtedly delve into uncovering novel reactivity patterns and harnessing them for the synthesis of more complex molecules. The interplay between the electron-withdrawing aldehyde and the bromo group could lead to unique and unexplored chemical behaviors.
The aldehyde functionality serves as a gateway to a multitude of chemical transformations, including but not limited to, Wittig reactions, aldol (B89426) condensations, and reductive aminations. Exploring these reactions with a diverse range of reagents will expand the library of accessible derivatives. The bromine atom is a prime handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of substituents at the 6-position. chemimpex.com The systematic investigation of these reactions will be crucial in building a comprehensive understanding of the compound's synthetic utility.
Diversification of Applications in Emerging Fields
The unique electronic and structural features of benzo[b]thiophene derivatives make them attractive candidates for a range of applications, from materials science to medicinal chemistry. chemimpex.com Future research on this compound is expected to explore its potential in several cutting-edge areas.
Bioconjugation: The aldehyde group can be utilized for the site-specific modification of biomolecules, such as proteins and peptides, through the formation of Schiff bases or other covalent linkages. This opens up possibilities for using this compound as a molecular tag or a linker in the development of bioconjugates for imaging or therapeutic purposes.
Catalysis: The benzo[b]thiophene scaffold can be incorporated into the design of novel ligands for transition-metal catalysis. The specific substitution pattern of this compound could influence the electronic and steric properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity or selectivity for specific organic transformations.
| Emerging Field | Potential Application of this compound |
| Bioconjugation | As a molecular linker or tag for the modification of biomolecules. |
| Catalysis | As a scaffold for the design of novel ligands for transition-metal catalysts. |
| Materials Science | As a building block for organic semiconductors and photovoltaics. chemimpex.com |
| Medicinal Chemistry | As a starting point for the synthesis of new bioactive compounds. nih.govnih.gov |
Integration of Advanced Computational and Experimental Methodologies for Compound Design
The synergy between computational chemistry and experimental work is revolutionizing the process of molecular design and discovery. For this compound, this integrated approach will be instrumental in predicting its properties and guiding the synthesis of new derivatives with desired functionalities.
Computational methods, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. rsc.org These theoretical insights can help in predicting the outcomes of chemical reactions and in designing experiments more effectively. Molecular docking studies can be used to predict the binding of this compound derivatives to biological targets, thereby guiding the design of new potential therapeutic agents. researchgate.net
The experimental validation of these computational predictions is crucial. High-throughput screening techniques can be used to rapidly assess the biological activity or material properties of a library of derivatives synthesized based on computational designs. This iterative cycle of design, synthesis, and testing will accelerate the discovery of new applications for this compound and its analogues.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Bromobenzo[b]thiophene-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of benzo[b]thiophene derivatives followed by formylation. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–5°C) in a solvent like dichloromethane. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the 5-position. Key variables include stoichiometry of brominating agents, reaction time, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring by TLC and HPLC to isolate intermediates .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of H/C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic bromine coupling patterns. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for CHBrOS: 242.93 g/mol). FT-IR spectroscopy identifies characteristic C=O stretches (~1680–1720 cm). Purity (>95%) should be confirmed via reverse-phase HPLC with UV detection at 254 nm .
Q. What are the critical storage conditions to prevent degradation of this compound?
- Methodological Answer : Store at –20°C under inert atmosphere (argon or nitrogen) in amber vials to minimize light-induced decomposition. Solvent stability tests suggest dimethyl sulfoxide (DMSO) or dichloromethane as suitable short-term storage solvents. Periodic NMR analysis is recommended to detect aldehyde oxidation or bromine displacement .
Advanced Research Questions
Q. How does the electronic nature of the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine at the 6-position acts as a directing group, facilitating regioselective palladium-catalyzed coupling. Density functional theory (DFT) calculations suggest that the electron-withdrawing aldehyde at position 5 polarizes the aromatic ring, lowering activation energy for oxidative addition. Researchers should optimize catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) in toluene/water mixtures. Monitor reaction progress via GC-MS to identify intermediates .
Q. What analytical challenges arise when studying photodegradation pathways of this compound under UV exposure?
- Methodological Answer : Photolysis studies require controlled UV irradiation (e.g., 254 nm) in quartz reactors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, such as debrominated aldehydes or thiophene ring-opened species. Quantum yield calculations must account for solvent polarity (e.g., acetonitrile vs. cyclohexane). Contradictions in degradation rates between experimental and computational models (e.g., TD-DFT) suggest solvent-specific stabilization effects .
Q. How can this compound serve as a precursor for optoelectronic materials (e.g., organic semiconductors)?
- Methodological Answer : The aldehyde group enables condensation with amine-containing monomers to form Schiff base polymers. Electrochemical studies (cyclic voltammetry) reveal a LUMO energy of ~–3.2 eV, suitable for electron transport layers in OLEDs. Researchers should characterize thin films via atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GI-XRD) to correlate morphology with charge mobility .
Data Contradictions and Resolution
-
Contradiction : reports a molecular weight of 213.10 g/mol for 6-Bromobenzo[b]thiophene (without the aldehyde), while theoretical calculations for this compound (CHBrOS) yield 242.93 g/mol.
-
Contradiction : Stability studies in suggest surface adsorption reduces reactivity, whereas implies enhanced reactivity in thin-film applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
